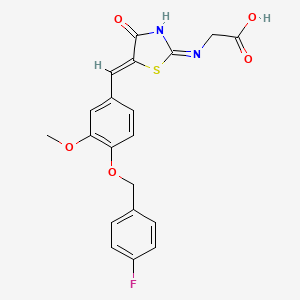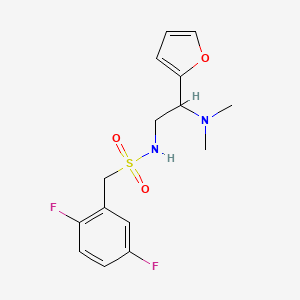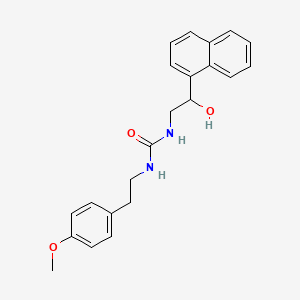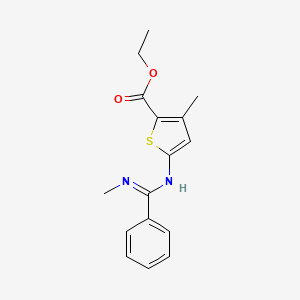
ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate is a chemical compound with the molecular formula C16H18N2O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)10-13(21-14)18-15(17-3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,17,18) . This indicates the presence of a thiophene ring, a benzene ring, and a carboxylate group in the molecule.科学研究应用
EMMT has been studied for its potential applications in the fields of biochemistry and physiology. In particular, EMMT has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in a variety of physiological processes. By inhibiting the activity of AChE, EMMT could potentially be used to increase the levels of acetylcholine in the body, which could lead to a variety of beneficial effects.
作用机制
Target of Action
The primary targets of “ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate” are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of “ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate” are currently under investigation . As more research is conducted, we will gain a clearer picture of the results of this compound’s action at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate” is an important area of study . Factors such as temperature, pH, and the presence of other molecules can significantly impact the behavior of a compound in a biological system.
实验室实验的优点和局限性
One of the main advantages of using EMMT in laboratory experiments is its low toxicity. This makes it a safe and effective compound for use in a variety of experiments. In addition, EMMT is relatively stable and can be stored for long periods of time without any significant degradation. However, one of the main limitations of using EMMT in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
In the future, EMMT could potentially be used to treat a variety of diseases and conditions. For example, it could be used to treat Alzheimer's disease, as it has been found to have the potential to increase acetylcholine levels in the brain. In addition, EMMT could also be used to treat inflammation, as it has been found to have anti-inflammatory properties. Finally, EMMT could also be used in the treatment of cancer, as it has been found to have the potential to inhibit the growth of cancer cells.
合成方法
EMMT is synthesized by a reaction between ethyl 3-methyl-5-thiophene-2-carboxylate and N'-methylbenzeneimidamide. This reaction is conducted in an aqueous solution of sodium hydroxide and ethanol, and is catalyzed by the addition of a small amount of sodium carbonate. The reaction is carried out at a temperature of 110°C for 8 hours, at which point the reaction is complete. The resulting product is a pure, white solid that is soluble in water and ethanol.
属性
IUPAC Name |
ethyl 3-methyl-5-[(N-methyl-C-phenylcarbonimidoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)10-13(21-14)18-15(17-3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAYROOSQUHAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=NC)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)
![3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/no-structure.png)
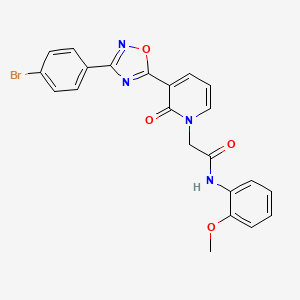
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)
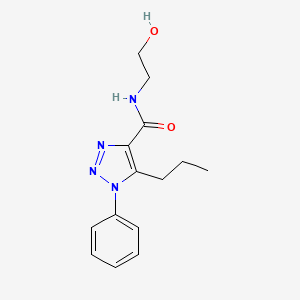
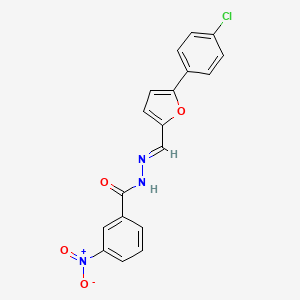
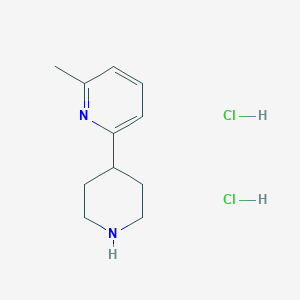

![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2767959.png)

